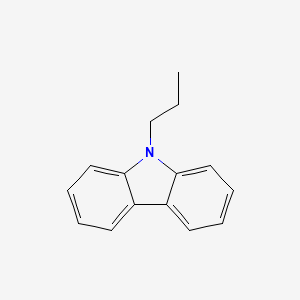

9-propyl-9H-carbazole

Description

Significance of the Carbazole (B46965) Moiety in Contemporary Chemical Research

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in modern chemical research due to its exceptional electronic and photophysical properties. echemcom.comemu.edu.tr This structural unit, consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, provides a rigid and planar framework with a rich π-electron system. emu.edu.trwisdomlib.orgwikipedia.org This inherent structure facilitates efficient charge transport, making carbazole derivatives highly sought after in the development of organic electronic materials. researchgate.net

Carbazole-based materials are integral to the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net Their electron-donating nature and ability to form stable, high-triplet-energy host materials are particularly advantageous in phosphorescent OLEDs. researchgate.net Furthermore, the carbazole nucleus is a prevalent pharmacophore in medicinal chemistry, with many of its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties. echemcom.comwisdomlib.orgnih.gov The versatility of the carbazole structure allows for straightforward functionalization at various positions, enabling the fine-tuning of its properties for specific applications. emu.edu.tr

Role of N-Alkylation, Specifically N-Propylation, in Modulating Carbazole Properties

The substitution at the nitrogen atom (N-alkylation) of the carbazole ring is a critical strategy for modifying its physicochemical properties. researchgate.netresearchgate.net This functionalization enhances the solubility of the otherwise poorly soluble carbazole core in common organic solvents, which is crucial for solution-based processing of organic electronic devices. researchgate.netbeilstein-journals.org The introduction of an alkyl chain, such as a propyl group, can also influence the molecular packing in the solid state, which in turn affects the material's charge transport characteristics and thermal stability. emu.edu.tr

Specifically, N-propylation can alter the electronic properties of the carbazole moiety. researchgate.netresearchgate.net Studies have shown that N-alkylation influences the optical properties of carbazole derivatives. researchgate.netresearchgate.net For instance, the introduction of an N-propyl group can impact the absorption and emission spectra of the molecule. Research on N-alkylcarbazoles has demonstrated that manipulating the length of the alkyl chain can influence long-lived room-temperature phosphorescence. nih.gov This modulation of properties through N-propylation is a key reason for the focused research on 9-propyl-9H-carbazole and its derivatives.

Overview of Key Academic Research Domains for this compound and Related Derivatives

The unique characteristics imparted by the N-propyl group have positioned this compound and its derivatives as valuable compounds in several key academic research domains:

Materials Science: In this field, this compound serves as a fundamental building block for creating polymers, nanomaterials, and composites. alfa-chemical.com Its derivatives are investigated for their potential in organic electronics, particularly as hole transport materials in OLEDs and components in dye-sensitized solar cells. The thermal and photophysical properties of these materials are of significant interest. For example, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] has been studied for its potential in bistable memory devices due to its resistive switching behavior. rsc.org

Organic Synthesis: Chemists utilize this compound as a versatile intermediate for the synthesis of more complex molecules. alfa-chemical.com Its reactivity allows for further functionalization at various positions on the carbazole ring, leading to the creation of novel compounds with tailored properties for specific applications. For instance, it has been used in the synthesis of new fluorescent calixarene (B151959) dimers and other complex organic structures. sciforum.net

Medicinal Chemistry: While the direct biological applications of this compound are less explored than its materials science applications, the broader family of N-substituted carbazoles is a significant area of research in drug discovery. echemcom.comalfa-chemical.com The N-propyl group can influence the lipophilicity and pharmacokinetic profile of a molecule, and therefore, derivatives of this compound are of interest in the design of new therapeutic agents. alfa-chemical.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 9-propylcarbazole | nih.gov |

| CAS Number | 1484-10-2 | nih.govalfa-chemical.com |

| Molecular Formula | C15H15N | nih.gov |

| Molecular Weight | 209.29 g/mol | nih.gov |

| Boiling Point | 361 °C at 760 mmHg | lookchem.com |

| Flash Point | 172.1 °C | lookchem.com |

| Density | 1.05 g/cm³ | lookchem.com |

Interactive Data Table: Crystallographic Data of this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a | 5.455 Å | nih.gov |

| b | 12.3116 Å | nih.gov |

| c | 17.4777 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 97.756° | nih.gov |

| γ | 90.00° | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

9-propylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLNVOLYNXWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302556 | |

| Record name | N-propyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-10-2 | |

| Record name | N-Propylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC151853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-propyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PROPYL-9H-CARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 9 Propyl 9h Carbazole

Strategies for Direct N-Alkylation of 9H-Carbazole to Yield 9-Propyl-9H-Carbazole

The synthesis of this compound is most commonly achieved through the direct N-alkylation of the parent heterocycle, 9H-carbazole. This reaction involves the substitution of the acidic proton on the nitrogen atom with a propyl group. Various strategies have been developed to facilitate this transformation, often employing propyl halides as the alkylating agents in the presence of a base.

Traditional methods for N-alkylation require strong bases and can involve harsh reaction conditions. sorbonne-universite.fr A common approach involves the use of potassium carbonate as the base. lookchem.com For instance, the reaction of 9H-carbazole with propyl halides can be sluggish under certain conditions, with one study noting only a 20% yield of this compound when using an ionic liquid as the solvent. lookchem.com

To improve efficiency and yield, alternative methods have been explored. Microwave-assisted synthesis has emerged as a rapid and high-yielding technique for the N-alkylation of carbazoles. researchgate.netthieme-connect.de By adsorbing the reactants—9H-carbazole and an alkyl halide—onto potassium carbonate and applying microwave irradiation, the reaction time can be significantly reduced to mere minutes, achieving yields ranging from 79% to 95% for various alkyl halides. thieme-connect.de Another approach focuses on using alcohols as alkylating agents, which is considered a more sustainable or "green" method as it produces water as the only by-product. sorbonne-universite.fr Scandium-catalyzed N-alkylation of carbazoles with alcohols offers an efficient protocol that proceeds under an air atmosphere with broad functional group compatibility. sorbonne-universite.fr

The following table summarizes various conditions for the N-alkylation of 9H-carbazole.

Table 1: Selected Methods for N-Alkylation of 9H-Carbazole

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Propyl Halide | K₂CO₃ | Ionic Liquid | - | 20% | lookchem.com |

| Alkyl Halides | K₂CO₃ (adsorbed) | Dry Media | Microwave (450W), 4-10 min | 79-95% | thieme-connect.de |

| Benzylic Alcohols | Sc(OTf)₃ | - | Air atmosphere | up to 99% | sorbonne-universite.fr |

| Propylamine | - | - | - | 79% | beilstein-journals.org |

Regioselective Functionalization of the Carbazole (B46965) Ring System in N-Alkyl Derivatives

Once the nitrogen is alkylated, the this compound core can undergo further functionalization. The electronic properties of the carbazole system direct electrophilic substitution primarily to the 3, 6, 1, and 8 positions. Control over regioselectivity is a key challenge in the synthesis of specifically substituted carbazole derivatives. chim.it

Halogenation at Peripheral Positions (e.g., 3,6-Dibromination, Diiodination)

Halogenation is a fundamental transformation for introducing versatile synthetic handles onto the carbazole framework. The 3 and 6 positions are electronically rich and thus highly susceptible to electrophilic attack.

The 3,6-dibromination of this compound is a well-established procedure. ikambalab.com One common method involves treating this compound with a brominating agent in a suitable solvent. stackexchange.comgauthmath.com For example, radical halogenation using N-bromosuccinamide (NBS) in dimethylformamide (DMF) is an effective way to produce 3,6-dibromocarbazole (B31536) derivatives. mdpi.com The synthesis of 3,6-dibromo-9-[3-(cis-3,5-dimethyl-1-piperazinyl)-propyl]carbazole hydrochloride, an analog of the drug rimcazole, demonstrates the application of this halogenation strategy on a more complex N-alkylated carbazole.

Selective iodination can also be achieved. The synthesis of a calix arene-tripropyl-mono-iodo derivative was accomplished using a selective mono-iodination procedure, highlighting that specific reaction conditions can control the degree of halogenation. researchgate.net This iodinated intermediate was then used in subsequent cross-coupling reactions. researchgate.net

Table 2: Halogenation of N-Propylcarbazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Bromine | 3,6-dibromo-9-propyl-9H-carbazole | stackexchange.comgauthmath.com |

| Carbazole | N-Bromosuccinamide (NBS) | 3,6-dibromocarbazole | mdpi.com |

| 25-hydroxy-26,27,28-tripropoxycalix arene | Iodinating agent | Calix arene-tripropyl-mono-iodo derivative | researchgate.net |

Introduction of Ethynyl (B1212043) Moieties via Palladium-Catalyzed Cross-Coupling

The introduction of ethynyl groups onto the carbazole scaffold is crucial for the construction of conjugated polymers and materials with interesting photophysical properties. This is typically achieved via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara coupling, on halogenated carbazole precursors.

For example, 3,6-diethynyl-9-propyl-9H-carbazole can be synthesized and subsequently used as a key building block. researchgate.netsciforum.net This diethynyl derivative is prepared from the corresponding dihalogenated carbazole. It can then be coupled with other molecules, such as an iodinated calix arene derivative, to create larger, complex structures. researchgate.netsciforum.net

Derivatization through Nucleophilic Substitution Reactions

While electrophilic substitution is more common for functionalizing the carbazole ring, nucleophilic substitution reactions can also be employed, particularly on activated carbazole systems. The carbazole nitrogen can act as a nucleophile in alkylation reactions, as seen in Section 2.1. Furthermore, the carbazole moiety itself can be used as a nucleophile in reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic systems. nih.gov For instance, potassium 9H-carbazol-9-ide, generated by treating 9H-carbazole with a base like potassium tert-butoxide, can act as a potent nucleophile to aminate nitroquinolines. nih.gov This showcases the nucleophilic character of the deprotonated carbazole nitrogen, a principle that underpins many of its synthetic transformations.

Advanced Cross-Coupling Reactions Utilizing this compound Building Blocks

Halogenated and otherwise activated this compound derivatives are invaluable precursors for a variety of advanced palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to highly complex and conjugated systems.

Sonogashira-Hagihara Coupling for Conjugated Systems

The Sonogashira-Hagihara reaction is a powerful cross-coupling method for forming a bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is extensively used to synthesize conjugated materials based on the carbazole framework. It typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org

A specific application involves the reaction of 3,6-diethynyl-9-propyl-9H-carbazole with an iodo-functionalized calix arene. researchgate.netsciforum.net This coupling, performed using a PdCl₂(PPh₃)₂/CuI catalytic system in toluene (B28343) and triethylamine, successfully yields a novel fluorogenic bis-calix arene-carbazole dimer. researchgate.netsciforum.net The reaction conditions are crucial; for instance, slow addition of the diethynylcarbazole can minimize its self-condensation, leading to cleaner reactions and higher yields of the desired complex product. sciforum.net The Sonogashira coupling's reliability and tolerance for complex substrates make it an essential tool for extending the conjugation of this compound-based systems.

Table 3: Sonogashira-Hagihara Coupling with a this compound Derivative

| Aryl Halide | Alkyne | Catalytic System | Solvent/Base | Product | Reference |

|---|---|---|---|---|---|

| Calix arene-tripropyl-mono-iodo derivative | 3,6-Diethynyl-9-propyl-9H-carbazole | PdCl₂(PPh₃)₂ / CuI | Toluene / NEt₃ | Bis-calix arene-carbazole dimer | researchgate.netsciforum.net |

Buchwald-Hartwig Amination for Aryl Amine Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it has been widely employed for the synthesis of aryl amines. nih.govacs.org This reaction is particularly useful for the functionalization of carbazole derivatives, including those based on the this compound core. The general approach involves the coupling of a carbazole derivative, typically a halo-substituted variant, with an amine in the presence of a palladium catalyst and a suitable base.

A representative example of this methodology is the synthesis of 3,6-bis(4,4'-dimethoxydiphenylamino)-9-propyl-9H-carbazole. In this multi-step synthesis, 3,6-dibromo-9H-carbazole is first alkylated with 1-bromopropane (B46711) to yield 3,6-dibromo-9-propyl-9H-carbazole. nih.govacs.org This intermediate then undergoes a Buchwald-Hartwig cross-coupling reaction with bis(4-methoxyphenyl)amine to afford the final product. nih.govacs.org The reaction conditions for the Buchwald-Hartwig step are critical for achieving high yields and typically involve a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand, like Xantphos, in a high-boiling solvent such as p-xylene. beilstein-journals.org

The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide range of aryl amine functionalities onto the carbazole scaffold. For instance, various substituted anilines can be coupled with halo-carbazoles to produce a library of N-arylcarbazole derivatives. beilstein-journals.org The electronic properties of the aniline (B41778) coupling partner can influence the reaction efficiency, with electron-poor anilines often providing better yields. beilstein-journals.org

Azide-Alkyne Cycloaddition ("Click Chemistry") for Functional Conjugates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool for the functionalization of this compound. organic-chemistry.orgacs.org This reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which can serve as stable linkers to conjugate the carbazole unit with other molecular entities. iarconsortium.orgresearchgate.net

The general strategy involves the preparation of a this compound derivative bearing either an azide (B81097) or a terminal alkyne functionality. This functionalized carbazole is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst. For example, 9-(prop-2-yn-1-yl)-9H-carbazole, which can be synthesized from carbazole and propargyl bromide, serves as a versatile building block for click reactions. iarconsortium.orgresearchgate.net This alkyne-functionalized carbazole can be coupled with various aryl azides to generate a range of triazole-carbazole conjugates. researchgate.net

The reaction conditions for CuAAC are typically mild, often proceeding at room temperature in a variety of solvents, including water. organic-chemistry.orgresearchgate.net The catalyst system usually consists of a copper(II) salt, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate, to generate the active copper(I) species in situ. iarconsortium.org The scope of this reaction is broad, allowing for the conjugation of this compound with a wide array of molecules, including sugars, pyridyl moieties, and other heterocyclic systems. iarconsortium.org

Synthetic Pathways for Polymeric Materials Incorporating this compound Units

The incorporation of this compound units into polymeric structures has been a subject of intense research due to the promising electronic and photophysical properties of the resulting materials. researchgate.netresearchgate.net These polymers find potential applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. mdpi.comacs.org Several synthetic strategies have been developed to produce polymers containing the this compound moiety, including chemical and electrochemical polymerization methods.

Electrochemical polymerization is a common technique for the synthesis of conductive polymer films directly on an electrode surface. mdpi.comresearchgate.net In this method, a monomer containing the this compound unit is electrochemically oxidized to form radical cations, which then couple to form the polymer chain. mdpi.commdpi.com The polymerization typically occurs at the 3 and 6 positions of the carbazole ring, leading to the formation of a conjugated polymer backbone. mdpi.com The properties of the resulting polymer film, such as its conductivity and morphology, can be influenced by the electropolymerization conditions, including the solvent, supporting electrolyte, and monomer concentration. frontiersin.org

Chemical polymerization methods offer an alternative route to carbazole-based polymers. mdpi.com These methods often involve the use of oxidizing agents, such as ferric chloride or ammonium (B1175870) persulfate, to initiate the polymerization of carbazole monomers. mdpi.com Another approach is the polymerization of functionalized carbazole monomers, such as those containing vinyl or methacrylate (B99206) groups. vt.edudergipark.org.tr For example, free-radical polymerization of a carbazole-based methacrylate monomer can be initiated using a thermal initiator like AIBN. vt.edu

Furthermore, cross-coupling reactions, such as the Sonogashira-Hagihara coupling, have been utilized to synthesize conjugated polymers containing this compound units. nih.gov This involves the palladium-catalyzed coupling of a diethynyl-functionalized this compound with a suitable dihalo-aromatic comonomer. nih.gov The resulting polymers can exhibit interesting photophysical properties, including fluorescence, making them suitable for various optical applications.

Molecular Structure and Advanced Conformational Analysis of 9 Propyl 9h Carbazole Systems

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 9-propyl-9H-carbazole, this analysis has provided detailed information about its molecular geometry, crystal packing, and intermolecular interactions.

A study published in the Journal of Materials Chemistry C in 2018 reported the crystal structure of this compound. The compound crystallizes in the monoclinic space group P 1 21/c 1. The unit cell parameters were determined to be a = 5.455 Å, b = 12.3116 Å, and c = 17.4777 Å, with angles α = 90.00°, β = 97.756°, and γ = 90.00°. This detailed crystallographic data is crucial for understanding the solid-state properties of the material.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₅H₁₅N |

| Formula Weight | 209.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.455 |

| b (Å) | 12.3116 |

| c (Å) | 17.4777 |

| α (°) | 90.00 |

| β (°) | 97.756 |

| γ (°) | 90.00 |

| Volume (ų) | 1162.7 |

| Z | 4 |

Source: Crystallography Open Database (COD), PubChem CID 289657

**3.2

Electronic and Photophysical Properties Research on 9 Propyl 9h Carbazole Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectra of 9-propyl-9H-carbazole derivatives are primarily characterized by strong absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the carbazole (B46965) core and any conjugated substituents. For instance, a series of branched carbazole derivatives substituted with methoxydiphenylamine showed strong π-π* absorptivity between 270 and 350 nm. acs.orgnih.gov Weaker n-π* transitions can also be observed at longer wavelengths, around 373 nm. acs.orgnih.gov

The specific absorption maxima (λmax) and the molar extinction coefficients (ε) are highly dependent on the nature and position of the substituents on the carbazole ring. For example, introducing ethynyl (B1212043) linkers and calix nih.govarene moieties, as seen in bis-calixarene-carbazole conjugates, results in distinct absorption profiles. The 3,6-linked isomer displays a main absorption band at 319 nm, while the 2,7-linked isomer shows a red-shifted absorption at 358 nm due to more effective π-electron delocalization. nih.gov This highlights how the substitution pattern can be used to tune the electronic properties and the optical HOMO-LUMO energy gap. nih.gov

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Substituents | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 4 | 3,6-diethynyl-bis-calix nih.govarene | 319 | Toluene (B28343) | nih.gov |

| 5 | 2,7-diethynyl-bis-calix nih.govarene | 358 | Toluene | nih.gov |

| Cz-OMeDPA | 3,6-bis(bis(4-methoxyphenyl)amino) | ~300, ~373 | THF | acs.orgnih.gov |

Photoluminescence (PL) Emission Profiles, Quantum Yields, and Lifetimes

This compound derivatives often exhibit strong fluorescence in the blue to green region of the electromagnetic spectrum. Their emission maxima (λem), photoluminescence quantum yields (ΦPL), and excited-state lifetimes are sensitive to the molecular structure and the surrounding environment.

For example, branched methoxydiphenylamine-substituted carbazole derivatives emit light with a maximum at approximately 450 nm and possess a photoluminescence quantum yield of around 20% in THF solutions. acs.orgnih.gov A significant Stokes shift of about 80 nm was also observed for these compounds, suggesting considerable geometric changes in the excited state. acs.orgnih.gov

In another study, bis-calixarene-carbazole conjugates demonstrated structured emission spectra. nih.gov The 3,6-linked derivative (Compound 4 ) showed an emission maximum at 404 nm, while the 2,7-linked isomer (Compound 5 ) emitted at 394 nm in toluene. nih.gov The fluorescence quantum yield of Compound 4 was found to be highly dependent on the solvent, ranging from a low of 0.028 in chloroform (B151607) to 0.20 in cyclohexane. nih.gov

Table 2: Photoluminescence Data for Selected this compound Derivatives

| Compound | λem (nm) | Quantum Yield (ΦPL) | Stokes Shift (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| 4 | 404 | 0.17 | 85 | Toluene | nih.gov |

| 5 | 394 | 0.08 | 36 | Toluene | nih.gov |

| Cz-OMeDPA series | ~450 | ~0.20 | ~80 | THF | acs.orgnih.gov |

Investigation of Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of carbazole derivatives are complex and involve several competing relaxation pathways, including internal conversion, intersystem crossing to the triplet state, and fluorescence. mdpi.com Time-resolved spectroscopic studies have been instrumental in elucidating these processes. For the parent carbazole, upon photoexcitation, an initially prepared higher singlet state (Sₓ) rapidly decays to the lowest singlet excited state (S₁) via internal conversion on a sub-picosecond timescale. mdpi.com The S₁ state then decays with lifetimes typically in the nanosecond range, leading to fluorescence and the formation of the first triplet state (T₁). mdpi.com

Solvatochromic Behavior and Environmental Sensitivity of Emission

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many this compound derivatives, particularly those with a donor-acceptor architecture. This phenomenon arises from a change in the dipole moment of the molecule upon photoexcitation, leading to differential stabilization of the ground and excited states by the solvent.

For example, A–π–D–π–A type molecules with a carbazole donor and a dicyanovinyl acceptor exhibit pronounced solvatochromism, with their emission color shifting from blue in nonpolar hexane (B92381) to orange-red in polar dimethyl sulfoxide. rsc.org This indicates a significant intramolecular charge transfer (ICT) character in the excited state. rsc.org Similarly, other carbazole derivatives show positive solvatochromism, where the emission peak red-shifts with increasing solvent polarity. sciengine.comnih.gov However, not all derivatives are sensitive to their environment. Bis-calixarene-carbazole conjugates showed no significant solvatochromism, indicating that their ground and excited states are not highly sensitive to solvent polarity. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Carbazole Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. acs.org This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels. acs.org

Several this compound derivatives have been designed to exhibit AIE. For instance, carbazole- and triphenylamine-substituted ethenes are non-emissive when dissolved in good solvents but become highly luminescent in the aggregated state, with solid-state fluorescence quantum yields reaching up to 97.6%. rsc.org In another example, a carbazole-based fluorophore linked to an o-carborane (B102288) unit showed nearly quenched fluorescence in a THF solution due to intramolecular charge transfer. frontiersin.org However, in the solid state, it became a strong emitter, demonstrating typical AIE behavior due to tight molecular packing. frontiersin.org The AIE properties make these materials promising for applications in solid-state lighting and sensors. rsc.orgkorea.ac.krresearchgate.net

Characterization of Charge Transfer Processes within Molecular Architectures

The carbazole moiety is an excellent electron donor and is frequently incorporated into donor-π-acceptor (D-π-A) or donor-acceptor (D-A) molecular architectures to facilitate intramolecular charge transfer (ICT). rug.nl Upon photoexcitation, an electron is transferred from the carbazole donor to the acceptor unit, creating a charge-separated excited state. This process is fundamental to the operation of many organic electronic devices.

In some designs, the rigid carbazole bridge can enforce a specific spatial orientation between the donor and acceptor units, enabling through-space charge transfer (TSCT) in addition to the more common through-bond charge transfer. rsc.org For instance, luminophores consisting of an acridan or phenoxazine (B87303) donor and a benzonitrile (B105546) or benzothiadiazole acceptor linked via a carbazole unit exhibited fluorescence that was strongly dependent on solvent polarity, a hallmark of ICT. rsc.org Theoretical calculations suggested that for some of these molecules, the emission resulted predominantly from through-space interactions. rsc.org The efficiency of charge transfer can be tuned by modifying the strength of the donor and acceptor units and the nature of the π-conjugated bridge. kobe-u.ac.jp

Electrochemical Behavior and Redox Chemistry of 9 Propyl 9h Carbazole

Cyclic Voltammetry (CV) Studies of Oxidation and Reduction Processes

Cyclic voltammetry is a fundamental technique used to investigate the electrochemical behavior of 9-propyl-9H-carbazole. When subjected to an anodic potential sweep in a suitable electrolyte solution, such as acetonitrile (B52724) with a supporting electrolyte like lithium perchlorate, this compound undergoes oxidation.

The initial oxidation peak for carbazole (B46965) monomers typically appears at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com For N-substituted carbazoles, this potential can be influenced by the nature of the substituent. The oxidation process involves the removal of an electron from the carbazole's π-system to form a radical cation. mdpi.com

During repeated CV scans, the growth of a polymer film, poly(this compound), on the electrode surface is often observed. This is evidenced by the appearance of new redox peaks corresponding to the oxidation and reduction of the polymer film itself. mdpi.com The current of these new peaks increases with each successive scan, indicating the progressive deposition of the electroactive polymer. The oxidation of the monomer is an irreversible process, as the radical cation formed is highly reactive and quickly undergoes subsequent chemical reactions, primarily polymerization.

Table 1: Oxidation Potentials of Carbazole and N-Alkylcarbazole Derivatives

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Key Observation | Reference |

|---|---|---|---|

| 9H-Carbazole | +1.15 | Onset potential for oxidation to radical cation. | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid | +1.5 | Higher oxidation potential due to the electron-withdrawing acetic acid group. | mdpi.com |

| N-ethylcarbazole | Not specified, but similar to other N-alkyl derivatives | Undergoes electropolymerization to form polymer films. | itu.edu.tr |

This table illustrates the typical oxidation potentials for carbazole and related derivatives, providing context for the expected behavior of this compound.

Analysis of Redox Potentials and their Correlation with Molecular Structure

The molecular structure of carbazole derivatives has a direct impact on their redox potentials. The introduction of an alkyl group, such as the propyl group at the N-9 position, influences the electronic properties of the carbazole ring. Alkyl groups are generally considered to be weakly electron-donating. This electron-donating nature increases the electron density on the carbazole moiety, making it easier to oxidize. Consequently, this compound is expected to have a slightly lower oxidation potential compared to unsubstituted 9H-carbazole.

The redox potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential corresponds to a higher HOMO energy level. The structure-property relationships in carbazole derivatives are a subject of extensive research, aiming to tune the electronic properties for specific applications. rsc.org For instance, attaching electron-donating groups raises the HOMO level, while electron-withdrawing groups lower it.

Table 2: HOMO/LUMO Levels and Redox Potentials for Selected Carbazole Compounds

| Compound | Oxidation Potential (V vs. SCE) | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|

| 9-Ethylcarbazole | +1.5 | -5.6 | -2.4 | |

| 9-(1-Naphthyl)carbazole | +1.2 | -5.3 | -2.1 |

This interactive table demonstrates how different substituents on the carbazole core affect the redox potentials and frontier orbital energies. The data suggests that the propyl group in this compound would result in HOMO/LUMO levels similar to or slightly different from 9-ethylcarbazole.

Stability and Reactivity of Electrogenerated Radical Cations

The primary reaction pathway for the radical cation is dimerization, which serves as the initiation step for electropolymerization. researchgate.net The N-propyl group sterically protects the nitrogen atom, forcing the coupling reaction to occur at the electron-rich C-3 and C-6 positions of the carbazole rings. mdpi.comresearchgate.net Research has clarified the dimerization mechanism, showing that it involves the reaction of an electrochemically generated radical cation with a neutral monomer molecule, rather than the coupling of two radical cations. acs.orgresearchgate.net This radical-neutral coupling leads to the formation of a dimeric dication, which then eliminates two protons to form a neutral dimer, the first step in the polymer chain. The stability of the radical cation can be influenced by the substituent at the nitrogen position; bulky groups can hinder the dimerization process. nsf.gov

Mechanisms of Electrochemical Polymerization of N-Alkyl Carbazoles

The electrochemical polymerization of N-alkyl carbazoles like this compound is a complex process that results in the formation of a conductive polymer film on the electrode surface. The generally accepted mechanism proceeds through the following steps:

Monomer Oxidation : The process begins with the electrochemical oxidation of the this compound monomer at the electrode surface to form a radical cation.

Radical-Neutral Coupling : The highly reactive radical cation diffuses into the solution and reacts with a neutral monomer molecule. This coupling predominantly occurs between the C-3 position of the radical cation and the C-3 or C-6 position of the neutral molecule to form a dimeric radical cation.

Further Oxidation and Deprotonation : The dimer undergoes further oxidation and deprotonation to form a neutral, conjugated dimer.

Chain Propagation : The dimer, being more easily oxidized than the monomer, is readily oxidized to its radical cation, which then reacts with another monomer unit. This process of oxidation, coupling, and deprotonation repeats, leading to the propagation of the polymer chain and the growth of a poly(this compound) film on the electrode.

The resulting polymer, poly(this compound), is a conjugated material with electroactive properties, capable of undergoing reversible oxidation and reduction (doping and de-doping). The N-alkylation is a key synthetic strategy, as it not only improves the solubility of the resulting polymer but also directs the polymerization through the C-3 and C-6 positions, leading to a more regular polymer structure. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Thin Film Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to characterize the properties of poly(this compound) films deposited on an electrode. EIS measures the impedance of the system over a range of frequencies, providing detailed information about the electrode/polymer/electrolyte interface. researchgate.net

The results are typically visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. For a polycarbazole film, the Nyquist plot often shows a semicircle at high frequencies and a sloping line at low frequencies. jecst.org

High-Frequency Semicircle : The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is related to the kinetics of the redox process at the polymer/electrolyte interface. A smaller semicircle indicates faster charge transfer.

Low-Frequency Line : The slope of the line in the low-frequency region is related to diffusion-limited processes, such as the diffusion of counter-ions into and out of the polymer film during doping and de-doping. A steeper line (closer to vertical) indicates more ideal capacitive behavior.

The EIS data can be fitted to an equivalent circuit model, such as a modified Randles circuit, to quantify the different electrochemical parameters of the system. itu.edu.trresearchgate.net These parameters include the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and the Warburg impedance (W) associated with diffusion. This analysis is crucial for evaluating the performance of the polymer film in applications such as sensors, electrochromic devices, and supercapacitors. jecst.orgnih.gov

Table 3: Components of a Typical Equivalent Circuit for a Polymer Film

| Component | Symbol | Electrochemical Process Represented |

|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. |

| Charge-Transfer Resistance | Rct | Resistance to the transfer of electrons at the electrode/film interface. |

| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the film/electrolyte interface. |

| Warburg Impedance | W | Impedance related to the diffusion of ions within the polymer film. |

This table outlines the common components of an equivalent circuit used to model the EIS data of conductive polymer films, providing insight into the physical and chemical processes occurring at the electrode.

Polymerization Studies Involving 9 Propyl 9h Carbazole Monomers

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are instrumental in synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures from carbazole-containing monomers. researchgate.net These techniques, which include Atom Transfer Radical Polymerization (ATRP), Single Electron Transfer-Living Radical Polymerization (SET-LRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer a significant advantage over conventional radical polymerization by enabling the creation of well-defined macromolecules. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of Carbazole-Containing Monomers

Atom Transfer Radical Polymerization (ATRP) is a widely utilized controlled radical polymerization technique for creating well-defined polymers with specific compositions and functionalities. rsc.orgsigmaaldrich.com This method has been successfully applied to the polymerization of carbazole-containing monomers, such as N-vinylcarbazole (NVC) and methacrylate (B99206) derivatives bearing carbazole (B46965) side groups. researchgate.netupatras.gr The process typically involves a transition metal complex, often copper-based, which reversibly activates and deactivates the propagating polymer chains, allowing for controlled growth. sigmaaldrich.com

The synthesis of well-defined homopolymers and block copolymers containing carbazole units has been achieved using ATRP. upatras.gr For instance, copolymers of a vinylic tris(bipyridine)ruthenium complex with carbazole monomers have been prepared, leading to soluble materials with potential applications as hole-transporting architectures. upatras.gr The ability to control the polymer architecture through ATRP allows for the creation of materials with tailored electronic and physical properties. researchgate.netupatras.gr

| Monomer System | Polymerization Technique | Key Finding | Reference |

| 3-(9H-carbazole-9-yl)propyl methacrylate (CzPMA) | Controlled Radical Polymerization (including ATRP) | Feasibility of controlled polymerization to produce well-defined carbazole-containing polymers. | researchgate.net |

| Vinylic tris(bipyridine)ruthenium complex with carbazole monomers | Atom Transfer Radical Polymerization (ATRP) | Synthesis of soluble copolymers with desired metal loading and hole-transporting properties. | upatras.gr |

| Hydrophilic Monomers | Atom Transfer Radical Polymerization (ATRP) | ATRP is a versatile method for creating polymers with diverse functionalities and biocompatibility. rsc.org | rsc.org |

Single Electron Transfer-Living Radical Polymerization (SET-LRP) Approaches

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is another powerful technique for synthesizing well-controlled polymers. This method often utilizes a copper(0) catalyst in polar solvents, which facilitates an ultrafast polymerization process through an outer-sphere single-electron transfer mechanism. nih.gov The process is initiated by the transfer of an electron from the copper(0) species to an alkyl halide initiator, generating a radical and a copper(I) halide. Deactivation occurs via the reverse process with a copper(II) species. nih.gov

SET-LRP has been employed for the polymerization of various acrylic monomers, and its principles are applicable to carbazole-containing monomers to create polymers with specific functionalities. researchgate.netrsc.org The technique allows for the synthesis of high molecular weight polymers with narrow molecular weight distributions, even at room temperature. nih.gov The compatibility of SET-LRP with functional monomers makes it a suitable approach for designing complex polymeric architectures incorporating the carbazole moiety. researchgate.netnih.gov

| Polymerization Method | Key Features | Monomers | Reference |

| SET-LRP | Ultrafast polymerization at room temperature; uses Cu(0) as a catalyst in polar solvents; proceeds via an outer-sphere single-electron transfer mechanism. | Acrylates, Methacrylates, Vinyl Chloride | nih.gov |

| SET-LRP | Applicable for preparing highly defined star polymers to high molecular weights and conversions. | Lipophilic acrylates | rsc.org |

| SET-LRP | Mentioned as a viable controlled polymerization technique for carbazole-containing acrylic monomers. | Acrylic monomers with carbazole moieties | researchgate.net |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Tailored Architectures

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures, controlled molecular weights, and low dispersity. mdpi.com The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. The process involves a degenerative chain transfer mechanism where the propagating radical adds to the RAFT agent, forming an intermediate that can fragment to release a new radical, allowing the polymer chain to grow in a controlled manner. mdpi.com

This technique has been successfully applied to the polymerization of N-vinylcarbazole and other carbazole-containing monomers. researchgate.netacs.org For example, four-arm star polymers of poly(N-vinylcarbazole) have been synthesized using tetrafunctional xanthate-type RAFT agents. acs.org Furthermore, carbazole derivatives themselves have been designed to function as RAFT agents, highlighting the versatility of the carbazole structure in polymer chemistry. polymersource.caevitachem.com

| RAFT Application | Monomer/System | Key Outcome | Reference |

| Star Polymer Synthesis | N-vinylcarbazole (NVC) | Synthesis of controlled four-arm poly(NVC) stars with low polydispersity. | acs.org |

| General Polymerization | N-vinylcarbazole (NVC), 3-(9H-carbazole-9-yl)propyl methacrylate (CzPMA) | RAFT is an effective process for the controlled polymerization of carbazole-based monomers. | researchgate.net |

| RAFT Agent | Benzyl 9H-carbazole-9-carbodithioate | A carbazole derivative designed specifically for use as a RAFT agent. | polymersource.ca |

| RAFT Agent | 2-(Carbazole-9-carbothioylsulfanyl)-2-methyl-propionic acid ester | Used as a RAFT agent for the controlled polymerization of methyl acrylate. | evitachem.com |

Electropolymerization for Conductive Thin Film Deposition

Electropolymerization is a key technique for depositing conductive polymer films directly onto an electrode surface. mdpi.comnih.gov This process involves the anodic oxidation of a monomer, such as a carbazole derivative, in an electrolyte solution. nih.gov The oxidation generates radical cations that couple to form oligomers and eventually a polymer film that deposits on the anode. nih.gov The thickness and properties of the resulting film can be controlled by electrochemical parameters like potential, scan rate, and the number of cycles in cyclic voltammetry. mdpi.comnih.gov

Carbazole and its N-substituted derivatives, including those with alkyl chains like the propyl group, can be electropolymerized to form electroactive and often electrochromic thin films. mdpi.comresearchgate.net The functionalization at the nitrogen atom improves the solubility of the monomers and influences the properties of the final polymer. mdpi.com For instance, the electropolymerization of 9H-carbazol-9-ylpyrene results in a film with distinct electrochromic properties, changing color at different applied potentials. researchgate.net These electrodeposited polycarbazole films are investigated for applications in electrochromic devices, sensors, and organic solar cells. mdpi.comresearchgate.net

| Monomer | Electropolymerization Conditions | Resulting Polymer Film Properties | Reference |

| Carbazole and 2-(9H-carbazol-9-yl)acetic acid | Cyclic voltammetry (0 to +2 V/SCE) in acetonitrile (B52724) with 0.1 M LiClO₄ | Conductive polymer films deposited on a platinum electrode. | mdpi.com |

| 9H-Carbazol-9-ylpyrene (MCzP) | Potentiostatic deposition on ITO electrode in 0.2 M NaClO₄/ACN/CH₂Cl₂ | Electrochromic film (light yellow, gray, grayish green) with an optical contrast of 29% at 460 nm. researchgate.netelectrochemsci.org | researchgate.netelectrochemsci.org |

| Carbazol-9-yl-carboxylic acid | Electropolymerization in acetonitrile | Films exhibited remarkable redox activity and electrochromic properties. | mdpi.com |

Cationic Photopolymerization of Carbazole Derivatives

Cationic photopolymerization is a light-induced polymerization process particularly suitable for monomers such as epoxides and vinyl ethers. researchgate.netresearchgate.net This method offers advantages like low volume shrinkage, high hardness, and strong adhesion of the cured material. researchgate.net In this process, a photoinitiator generates a strong acid upon UV irradiation, which then initiates the cationic polymerization of the reactive monomers. researchgate.net

Carbazole derivatives have been synthesized to act as both monomers and photosensitizers in cationic photopolymerization. researchgate.netnih.gov Monomers containing reactive groups like epoxy or vinyl ether and a carbazole moiety can be polymerized to form crosslinked networks. researchgate.netresearchgate.net For example, various epoxy monomers bearing a carbazole group have been polymerized in bulk using triphenyl carbenium salts as photoinitiators, yielding oligomers. researchgate.net The carbazole unit can also enhance the performance of photoinitiating systems, making them more efficient, especially under LED light sources. nih.gov

| Carbazole Derivative | Polymerization Type | Initiator/Sensitizer System | Key Finding | Reference |

| Epoxy monomers with a carbazole moiety | Photoinitiated cationic polymerization | Triphenyl carbenium salts (e.g., with SbCl₆⁻ anion) | The salts act as efficient photoinitiators for the polymerization of carbazolyl-containing epoxides. researchgate.net | researchgate.net |

| Novel carbazole derivatives (Cd1–Cd7) | Cationic polymerization of epoxides | Used in combination with an iodonium (B1229267) salt | The new derivatives act as high-performance near-UV photoinitiators for use with LEDs @405 nm. nih.gov | nih.gov |

| Carbazole compounds with vinyl ether or epoxy groups | Cationic photopolymerization | Used as photosensitizers | An increase in the rate of photopolymerization and improved physical properties (Tg, hardness) of the cured films were observed. researchgate.net | researchgate.net |

Correlation of Polymer Structure with Charge Transport and Optical Properties

The structure of polycarbazoles, including those derived from 9-propyl-9H-carbazole, directly influences their charge transport and optical properties, which are crucial for their use in electronic and optoelectronic devices. researchgate.nettandfonline.com The carbazole group itself is an excellent hole-transporting moiety. researchgate.netacs.org The way these units are linked together in the polymer chain (e.g., 2,7- vs. 3,6-linkage) and the nature of the substituents on the carbazole ring significantly affect the electronic properties. researchgate.net

For example, poly(2,7-carbazole)s generally exhibit red-shifted absorption spectra and narrower optical band gaps compared to their 3,6-linked counterparts, making them promising for p-type transistors and solar cells. researchgate.nettandfonline.com The introduction of side chains, such as the propyl group on the nitrogen, primarily serves to improve solubility and processability, but can also influence film morphology and, consequently, charge transport. cuni.cz In poly[N-(3-(9H-carbazole-9-yl)propyl)methacrylamide] (PCaPMA), the side chain containing the carbazole unit is responsible for charge trapping phenomena, leading to memristive behavior. cuni.cz The optical properties, such as absorption and emission wavelengths, are also tunable. For instance, creating copolymers with alternating electron-donating (carbazole) and electron-accepting units can control the emission color and quantum yield. acs.org

| Polymer | Structural Feature | Correlated Property | Finding | Reference |

| Poly[N-(3-(9H-carbazole-9-yl)propyl)methacrylamide] (PCaPMA) | Propyl-methacrylamide side chain with carbazole | Electrical Properties (Memristive Behavior) | Exhibits bi-stable resistance with an ON/OFF ratio >100, attributed to charge trapping in the carbazole units. cuni.cz | cuni.cz |

| Poly(2,7-carbazole) derivatives | 2,7-linkage in the main chain | Charge Transport and Optical Properties | Excellent hole-transporting properties, making them suitable for p-type transistors and solar cells. tandfonline.com | tandfonline.com |

| Poly(aryl ether)s with isolated carbazole and p-quaterphenyl (B89873) chromophores | Alternating hole-transporting (carbazole) and electron-transporting units | Optical and Electrochemical Properties | HOMO/LUMO levels are tuned by the structure; photoluminescence results from both chromophores. acs.org | acs.org |

| Carbazole-based copolymers with thienothiophene units | Introduction of fluorine substituents on the carbazole unit | Optical Band Gap | Fluorine substitution narrows the optical band gap (from 2.46 eV to 2.36 eV), which is beneficial for photovoltaic applications. analis.com.my | analis.com.my |

Supramolecular Chemistry of 9 Propyl 9h Carbazole Systems

Host-Guest Interactions with Synthetic Receptors (e.g., Calixarenes)

Derivatives of 9-propyl-9H-carbazole have been instrumental in the construction of sophisticated host-guest systems, particularly with calixarenes. Calixarenes are macrocyclic compounds that form cup-shaped cavities capable of encapsulating smaller guest molecules. By functionalizing the this compound unit and linking it to calixarene (B151959) platforms, researchers have created novel receptors with tailored recognition properties.

A notable example involves the synthesis of fluorescent bis-calix rsc.orgarene-carbazole conjugates. In these systems, a this compound derivative, such as 3,6-diethynyl-9-propyl-9H-carbazole or 2,7-diethynyl-9-propyl-9H-carbazole, acts as a rigid spacer linking two calix rsc.orgarene units. rsc.orgfrontiersin.orgresearchgate.net The synthesis is typically achieved through a Palladium-catalyzed Sonogashira–Hagihara cross-coupling reaction between a mono-iodinated calix rsc.orgarene derivative and the diethynyl-9-propyl-9H-carbazole. frontiersin.orgresearchgate.net The resulting bis-calixarene-carbazole conjugates possess an enlarged intramolecular cavity, primed for encapsulating large organic guest molecules. frontiersin.orgresearchgate.net The design of these host molecules is guided by the principle that the combined cavities of the calixarene units and the carbazole (B46965) spacer can create a suitable binding pocket for specific guests, driven by non-covalent interactions such as π-π stacking, CH-π, and van der Waals forces. frontiersin.org

Inclusion Complexation Studies (e.g., with Fullerenes C60 and C70)

The unique architecture of bis-calix rsc.orgarene-carbazole conjugates featuring the this compound linker has been specifically exploited for the recognition of fullerenes C60 and C70. frontiersin.orguni.lu The electron-rich cavity of the host molecule shows a strong affinity for the electron-deficient surfaces of fullerenes, leading to the formation of stable inclusion complexes.

The complexation process is often monitored by fluorometric titrations, where the fluorescence of the carbazole unit is quenched upon encapsulation of the fullerene guest. frontiersin.org This change in photophysical properties allows for the determination of the association constants (Ka) and the Gibbs free energy change (ΔG) of the complexation, providing quantitative insight into the stability of the host-guest system. researchgate.netuni.lu

For a bis-calix rsc.orgarene-carbazole conjugate derived from 3,6-diethynyl-9-propyl-9H-carbazole, studies have revealed a high sensitivity and selectivity for both C60 and C70. researchgate.net Interestingly, some studies have shown a higher stability for the complex with C70. uni.lu The formation of these inclusion complexes has been further corroborated by low-temperature NMR spectroscopy and density functional theory (DFT) calculations, which provide evidence for the true inclusion of the fullerene within the host cavity. frontiersin.orguni.lu

Table 1: Association Constants and Gibbs Free Energy for the Complexation of Fullerenes by a Bis-Calix rsc.orgarene-Carbazole Host

| Guest | Association Constant (Ka) in M-1 | Gibbs Free Energy (ΔG) in kJ/mol | Reference |

|---|---|---|---|

| Fullerene C60 | 1.39 x 105 | -29.33 | researchgate.net |

| Fullerene C70 | 6.88 x 104 | -27.60 | researchgate.net |

| Fullerene C70 | 5.6 x 104 | -6.48 kcal/mol | uni.lu |

Self-Assembly and Directed Formation of Supramolecular Architectures

Crystallographic data for this compound reveals that it crystallizes in the P 1 21/c 1 space group. nih.gov The arrangement of the molecules in the solid state is dictated by the interplay between the aromatic and aliphatic parts of the molecule. The N-alkyl chain, in this case, the propyl group, plays a crucial role in modulating the intermolecular interactions and, consequently, the solid-state properties. researchgate.net In many carbazole derivatives, the presence of alkyl chains influences their solubility and their tendency to form amorphous versus crystalline solids, which is a key factor in the formation of well-ordered layers. nih.gov

While extensive research on the self-assembly of isolated this compound is not widely documented, studies on analogous systems provide valuable insights. For instance, other carbazole derivatives have been shown to form self-assembled monolayers (SAMs) on various substrates, a process driven by specific anchoring groups and intermolecular interactions. ktu.edumdpi.com The principles of aggregation-induced emission (AIE) observed in some carbazole-based fluorophores also highlight how restricted intramolecular motion in the aggregated state, a consequence of self-assembly, can lead to enhanced fluorescence. rsc.orgfrontiersin.orgresearchgate.net The directed formation of supramolecular architectures can also be achieved by incorporating this compound units into polymers, leading to materials with specific optoelectronic properties. researchgate.net The self-assembly in these polymeric systems is influenced by the nature of the repeating units and the processing conditions. rsc.org

Computational and Theoretical Investigations of 9 Propyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the distribution of electrons. For 9-propyl-9H-carbazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure. tandfonline.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The tricyclic carbazole (B46965) core is found to be nearly planar, a characteristic feature of this heterocyclic system. nih.gov The propyl group, attached to the nitrogen atom, introduces conformational flexibility. The calculated bond lengths within the aromatic rings are consistent with those of other N-alkylated carbazoles, showing the typical pattern for fused aromatic systems. tandfonline.comresearchgate.net For instance, the C-C bond lengths in the carbazole ring are computed to be in the range of 1.389–1.448 Å. researchgate.net

Experimental validation for these calculated geometries comes from X-ray crystallography. The crystal structure of this compound has been determined, showing a monoclinic space group P 1 21/c 1 with specific cell parameters. nih.gov The close agreement between DFT-optimized geometries and experimental X-ray data validates the accuracy of the computational models. researchgate.net

Table 1: Selected DFT-Calculated and Experimental Geometric Parameters for Carbazole Derivatives Note: Direct DFT data for this compound is limited in published literature; values are based on closely related structures like 9-ethyl-9H-carbazole and experimental data for this compound.

| Parameter | DFT Calculated Value (for 9-ethyl-9H-carbazole) | Experimental X-ray Data (for this compound) nih.gov |

| C-C (carbazole ring) | 1.389 - 1.448 Å researchgate.net | Not specified |

| C-N-C (angle) | 108.59 - 125.77° researchgate.net | Not specified |

| Crystal System | - | Monoclinic |

| Space Group | - | P 1 21/c 1 |

| Unit Cell 'a' | - | 5.455 Å |

| Unit Cell 'b' | - | 12.3116 Å |

| Unit Cell 'c' | - | 17.4777 Å |

| Unit Cell Angle β | - | 97.756° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic behavior.

Theoretical calculations, typically performed using DFT and Time-Dependent DFT (TD-DFT), are used to determine the energies of these orbitals. jmaterenvironsci.com For carbazole-based systems, the HOMO is generally localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. nankai.edu.cn The N-propyl group, being a simple alkyl group, has a minimal electronic effect on the frontier orbitals compared to conjugated substituents. nankai.edu.cn

The HOMO-LUMO energy gap is a key factor in determining a molecule's potential use in organic electronics. For related carbazole derivatives, calculated energy gaps are typically in the range of 3.0 to 3.4 eV. sciengine.comnih.gov For example, a computational study on a similar compound, 3-(4-((E)-2-(9-butyl-9H-carbazol-6-yl) vinyl)styryl)-9-propyl-9H-carbazole, predicted a HOMO-LUMO gap of 3.20 eV. sciengine.com These values are generally in good agreement with experimental estimates derived from absorption spectra. nankai.edu.cn

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| BCSPC¹ sciengine.com | - | - | 3.20 | DFT/B3LYP/6-31G* |

| Bis-calixarene-carbazole (3,6-linked) nih.gov | - | - | 3.37 | Optical |

| Bis-calixarene-carbazole (2,7-linked) nih.gov | - | - | 3.08 | Optical |

| Carbazole-Benzothiadiazole Derivative nankai.edu.cn | - | - | 3.42 | DFT |

¹BCSPC: 3-(4-((E)-2-(9-butyl-9H-carbazol-6-yl) vinyl)styryl)-9-propyl-9H-carbazole

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can accurately forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies of this compound.

Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net For carbazole derivatives, these calculations have shown a good linear correlation with experimental data. researchgate.netku.dk For instance, studies on 3,6-diiodo-9-ethyl-9H-carbazole demonstrated that theoretical calculations, especially when accounting for relativistic effects for heavy atoms, can accurately reproduce experimental 13C NMR spectra. researchgate.net

Similarly, theoretical IR spectra are obtained by calculating the vibrational frequencies from the optimized geometry. tandfonline.com These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated spectrum with the experimental one helps in assigning the observed IR bands to specific molecular motions. For a related 9-ethyl-carbazole derivative, calculated vibrational frequencies for the carbazole ring were found to be in good agreement with experimental FTIR data. tandfonline.comresearchgate.net

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Carbazole Derivatives

| Spectroscopic Parameter | Computational Prediction (for related carbazoles) | Experimental Data (general for N-alkylcarbazoles) |

| 13C NMR Chemical Shifts | Good linear correlation with experiment researchgate.netku.dk | Specific shifts depend on position |

| IR Vibrational Frequencies | Good agreement with experimental bands tandfonline.com | Aromatic C-H stretch, C-C stretch, C-N stretch |

Theoretical Elucidation of Reaction Mechanisms and Reactivity Pathways

Computational chemistry offers profound insights into how chemical reactions occur by mapping out reaction mechanisms and identifying the most likely reactivity pathways. For this compound, theoretical studies can elucidate the mechanisms of reactions such as electrophilic substitution, oxidation, or metal-catalyzed cross-coupling.

These investigations typically involve locating transition state structures and calculating activation energies. For example, in a Friedel-Crafts reaction, DFT could be used to model the formation of the acylium ion and its subsequent attack on the electron-rich carbazole ring. nih.gov The calculations would reveal which positions on the carbazole ring (e.g., 3, 6, or 1, 8) are most susceptible to electrophilic attack by comparing the energies of the intermediate sigma complexes.

While specific theoretical studies on the reaction mechanisms of this compound are not abundant, the principles derived from computational studies on carbazole and other N-alkylated derivatives are directly applicable. nih.govnih.gov These studies help in understanding regioselectivity and optimizing reaction conditions for synthesizing new functionalized carbazole derivatives. u-tokyo.ac.jp

Molecular Dynamics Simulations and Conformational Energy Landscapes

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations of this compound can reveal how the flexible propyl chain moves and rotates relative to the rigid carbazole core. rsc.orgresearchgate.net

These simulations are used to explore the conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry, particularly the torsion angles of the propyl group. rsc.org By identifying the low-energy conformations, researchers can understand the molecule's preferred shapes in different environments, such as in solution or at an interface. rsc.orgmdpi.com Such studies have been performed on neuroprotective aminopropyl carbazole derivatives to understand their distribution at octanol/water interfaces, highlighting the importance of conformational flexibility and intermolecular interactions. rsc.orgresearchgate.net The results indicate which conformers are most likely to be present and potentially bioactive. rsc.org

Computational Studies of Aromaticity and Electronic Delocalization

Aromaticity is a fundamental concept describing the high stability and unique reactivity of cyclic, planar, conjugated systems. The carbazole core of this compound is an aromatic system. Computational methods provide quantitative measures of aromaticity.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. researchgate.net A large negative NICS value is indicative of strong aromatic character. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameter of bond length alternation. researchgate.net

Computational studies on various carbazole derivatives consistently show that the fused rings possess significant aromatic character. researchgate.netresearchgate.net The electronic delocalization across the π-system is extensive, contributing to the molecule's stability and its properties as an electron-donating moiety in larger molecular structures. The N-propyl substituent does not significantly alter the inherent aromaticity of the parent carbazole framework.

Advanced Materials Science Applications of 9 Propyl 9h Carbazole Based Systems

Organic Electronic Devices

The carbazole (B46965) nucleus is a well-known hole-transporting scaffold, and its derivatives are extensively researched for their application in various organic electronic devices. researchgate.net The incorporation of an N-alkyl chain, such as a propyl group, can improve solubility and influence the formation of stable amorphous films, which is crucial for device fabrication and performance. acs.org

Development as Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-propyl-9H-carbazole are instrumental in the development of efficient Hole Transport Materials (HTMs) for OLEDs. The primary function of an HTM is to facilitate the injection and transport of holes from the anode to the emissive layer, requiring high hole mobility and appropriate energy level alignment. Carbazole-based materials are favored for their excellent charge transport capabilities and high thermal stability. researchgate.net

Research has demonstrated that modifying the carbazole core can fine-tune its electronic properties. For instance, OLEDs fabricated using carbazole derivatives as the emitting material have shown impressive performance metrics. Devices have achieved high luminance, large current efficiencies, and significant External Quantum Efficiencies (EQE). nih.gov In one study, OLEDs based on specific carbazole derivatives reached a maximum EQE of up to 9.5% with luminances as high as 4130 cd/m². nih.gov Further molecular engineering, such as creating bipolar host materials by combining carbazole with electron-accepting units like benzimidazole, has led to even higher efficiencies. A green phosphorescent OLED using a carbazole-benzimidazole host achieved a maximum EQE of 21.8%. acs.org These results underscore the potential of carbazole-based systems to create highly efficient and stable OLEDs. mdpi.com

Table 1: Performance of Selected OLEDs Featuring Carbazole-Based Materials

| Device Structure/Material | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Color | Reference |

|---|---|---|---|---|

| ITO/PEDOT:PSS/CZ-2/LiF/Al | 9.5% | 4130 | Greenish Blue | nih.gov |

| p-CbzBiz host with Ir(ppy)₂(acac) emitter | 21.8% | Not Reported | Green | acs.org |

| o-CbzBiz host with 4CzIPN emitter | 16.7% | Not Reported | Green | acs.org |

Integration into Organic Photovoltaic Devices and Perovskite Solar Cells

In the realm of solar energy, this compound derivatives are utilized in both organic photovoltaics (OPVs) and perovskite solar cells (PSCs), primarily as hole-transporting materials or as components of self-assembled monolayers (SAMs) at the electrode interface. nih.govaip.org In PSCs, the HTM extracts holes from the perovskite absorber layer and transports them to the anode. An ideal HTM should possess high hole mobility, suitable energy levels to match the perovskite's valence band, and the ability to form a uniform, defect-free layer. rsc.org

Carbazole derivatives have been synthesized to serve as cost-effective and efficient alternatives to the commonly used HTM, spiro-OMeTAD. nih.govrsc.org For example, a simple HTM based on a (2-ethylhexyl)-9H-carbazole core achieved a power conversion efficiency (PCE) of 15.92% in a planar PSC, comparable to the 16.70% efficiency of a reference device using spiro-OMeTAD. rsc.org Branched carbazole derivatives have also shown great promise, with some PSCs demonstrating PCEs of around 20%. nih.gov

Furthermore, carbazole-based molecules with carboxylic or phosphonic acid anchoring groups, such as 3-(9H-Carbazol-9-yl)propanoic acid (9CPA), are used to form SAMs. These ultrathin layers modify the electrode surface to improve energy level alignment and facilitate more efficient charge extraction. ossila.com A narrow bandgap tin-lead PSC employing a 9CPA-based SAM achieved a high PCE of 22.1%. ossila.com Similarly, in OPVs, hydrophobic SAMs like Me-4PACz have been shown to enhance device performance and stability, achieving a PCE of 17.06% in a PM6:Y6 based system, which outperformed devices using conventional materials. aip.org

Table 2: Performance of Solar Cells with Carbazole-Based Hole Transport Layers

| Solar Cell Type | Carbazole Material | Role | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Planar Perovskite | CMO ((2-ethylhexyl)-9H-carbazole derivative) | HTM | 15.92% | rsc.org |

| Perovskite | 2Cz-OMeDPA (Branched carbazole derivative) | HTM | ~20% | nih.gov |

| Tin-Lead Perovskite | 9CPA (3-(9H-Carbazol-9-yl)propanoic acid) | SAM | 22.1% | ossila.com |

Application as Active Layers in Organic Field-Effect Transistors (OFETs)

The semiconducting properties of carbazole-based systems make them suitable for the active channel layer in Organic Field-Effect Transistors (OFETs). mdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Carbazole-based polymers and small molecules are investigated for this purpose due to their potential for high mobility and environmental stability. researchgate.netcuni.cz

Research into OFETs often involves polymeric forms of carbazole derivatives, such as polyepoxypropylcarbazole. Studies have explored the inclusion of nanoparticles within these polymer films to create composite active layers with memory effects. researchgate.net The charge carrier mobility in such disordered organic semiconductor films is a key area of investigation and is known to be dependent on factors like temperature and charge carrier concentration. aps.org While achieving mobilities that can compete with traditional silicon-based transistors remains a challenge, significant progress has been made. Over the last two decades, charge carrier mobilities in organic semiconductors have increased by several orders of magnitude, with values for some high-performance materials exceeding 10 cm²/V·s. nih.gov This advancement makes OFETs based on materials like this compound derivatives increasingly viable for applications in flexible electronics, sensors, and displays. nih.gov

Resistive Switching Devices and Memristors